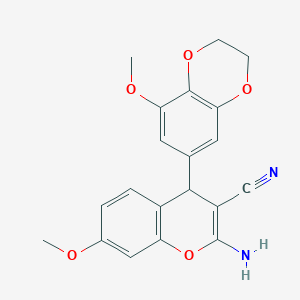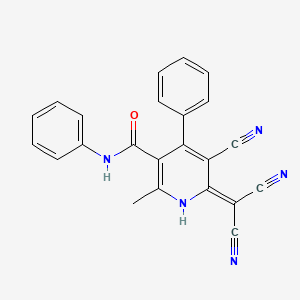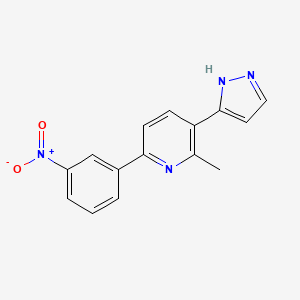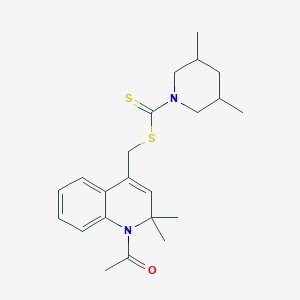
2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and malononitrile.
Introduction of the benzodioxin moiety: This step may involve the reaction of the chromene intermediate with a suitable benzodioxin precursor under specific conditions.
Methoxylation and amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in reaction mechanism research.
Biology
Biologically, chromene derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Chromenes have been studied for their ability to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved might include inhibition of specific enzymes or interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: A simpler analog without the methoxy and benzodioxin groups.
7-methoxy-4H-chromene-3-carbonitrile: Lacks the amino group but retains the methoxy and nitrile functionalities.
4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile: Similar structure but without the amino group.
Uniqueness
The uniqueness of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-amino-7-methoxy-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N2O5/c1-23-12-3-4-13-15(9-12)27-20(22)14(10-21)18(13)11-7-16(24-2)19-17(8-11)25-5-6-26-19/h3-4,7-9,18H,5-6,22H2,1-2H3 |
InChIキー |
QDTDKEIWTFANCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)
![N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B11045599.png)
![N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11045607.png)
![4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045615.png)
![N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11045619.png)
![N-cyclohexyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11045634.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)


![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)